Ethyl 2-formyl-3-oxopropanoate
Overview
Description
Ethyl 2-formyl-3-oxopropanoate is a chemical compound that is part of a broader class of organic molecules known for their diverse reactivity and utility in synthetic chemistry. The compound features both a formyl and an oxo functional group, which are reactive sites that can participate in various chemical transformations. This molecule can serve as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation . Similarly, the synthesis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate from ethyl 2-Z-phenylhydrazono-3-oxo-butanoate and the formation of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate demonstrate the versatility of ethyl 3-oxopropanoate derivatives in chemical synthesis.
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structure of ethyl 3-oxopropanoate derivatives. For instance, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed to crystallize in the monoclinic crystal system . Similarly, the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate was elucidated, revealing a monoclinic P21 space group .
Chemical Reactions Analysis
Ethyl 2-formyl-3-oxopropanoate and its derivatives undergo various chemical reactions. For example, the reaction of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and amines leads to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates . The reactivity of the formyl group in poly(ethylene oxide) with a formyl group at one end was demonstrated by its synthesis through anionic ring-opening polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-formyl-3-oxopropanoate derivatives are influenced by their functional groups. The establishment of a quantitative bioanalytical method for ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate included physicochemical characterization and in vitro metabolite profiling, indicating the importance of understanding these properties in drug development . The stability of these compounds under various conditions, such as in human plasma, is also a critical aspect of their chemical properties .
Scientific Research Applications
Synthesis of Substituted Esters
Ethyl 2-formyl-3-oxopropanoate is used in the synthesis of various substituted esters. Larionova et al. (2013) developed a method to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013).
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative of ethyl 2-formyl-3-oxopropanoate, including its physicochemical characterization and in vitro metabolite profiling (Nemani et al., 2018).
Asymmetric Reduction in Microbial Chemistry
Salvi and Chattopadhyay (2006) used Rhizopus species for the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols, indicating its importance in microbial chemistry (Salvi & Chattopadhyay, 2006).
Anticancer Activity
Abdel‐Aziz et al. (2013) investigated compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate, which displayed significant activity against HT-29 colon cancer cell lines and leukemia K562 cell lines, highlighting its potential in cancer research (Abdel‐Aziz et al., 2013).
Catalysis and Organic Synthesis
Liu et al. (2017) explored the copper-catalyzed reactions of ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, demonstrating its role in organic synthesis and catalysis (Liu et al., 2017).
Novel Heterocyclic Derivatives
Ibrahim et al. (2010) synthesized 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, a derivative of ethyl 2-formyl-3-oxopropanoate, for developing novel heterocyclic compounds (Ibrahim et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-formyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLBGNCDZYITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452447 | |
Record name | ethyl 2-formyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formyl-3-oxopropanoate | |
CAS RN |
80370-42-9 | |
Record name | ethyl 2-formyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-formyl-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.